ADAM17 (TACE) Enzyme Inhibition: Nanomolar Potency Achieved via 2-(1,1-Difluoroethyl) Benzimidazole-Derived Inhibitor
A benzimidazole-based inhibitor incorporating the 2-(1,1-difluoroethyl)-1H-benzimidazole substructure demonstrated an IC₅₀ of 2.60 nM against human ADAM17 (TACE), measured by FRET enzyme inhibition assay at pH 7.5 and 25°C [1]. For context, the structurally distinct clinical-stage ADAM17 inhibitor KP-457 exhibits an IC₅₀ of 11.1 nM against ADAM17 under comparable in vitro conditions, while JG26 shows an ADAM17 IC₅₀ of 1.9 nM . This places the 2-(1,1-difluoroethyl)-bearing chemotype within the low-nanomolar potency range achieved by advanced ADAM17-targeting scaffolds.
| Evidence Dimension | ADAM17 (TACE) enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2.60 nM (compound BDBM26805: (3R,4R)-4-N-(4-{[2-(1,1-difluoroethyl)-1H-1,3-benzodiazol-1-yl]methyl}benzene)-3-N-hydroxyoxane-3,4-diamido) |
| Comparator Or Baseline | KP-457: ADAM17 IC₅₀ = 11.1 nM; JG26: ADAM17 IC₅₀ = 1.9 nM |
| Quantified Difference | Target compound derivative is ~4.3-fold more potent than KP-457; within 1.4-fold of JG26 |
| Conditions | FRET-based enzyme inhibition assay; pH 7.5; T = 25°C (BindingDB assay ID 3000) |
Why This Matters
For procurement decisions in ADAM17-targeted drug discovery, this data confirms that the 2-(1,1-difluoroethyl) benzimidazole moiety supports low-nanomolar target engagement, justifying its selection over non-fluorinated or alternatively fluorinated benzimidazole building blocks that lack comparable potency benchmarking.
- [1] BindingDB. BDBM26805: (3R,4R)-4-N-(4-{[2-(1,1-difluoroethyl)-1H-1,3-benzodiazol-1-yl]methyl}benzene)-3-N-hydroxyoxane-3,4-diamido. Target: ADAM17 (Disintegrin and metalloproteinase domain-containing protein 17). IC₅₀ = 2.60 nM. pH 7.5, T = 25°C, FRET assay. Monomer ID 26805. View Source
